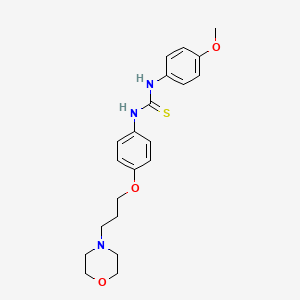
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea typically involves the reaction of 4-methoxyaniline with 4-(3-morpholinopropoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the morpholinopropoxy group, which may affect its biological activity.
1-(4-Methoxyphenyl)-3-(4-morpholinophenyl)thiourea: Similar structure but with different substituents, leading to variations in properties.
Uniqueness
1-(4-Methoxyphenyl)-3-(4-(3-morpholinopropoxy)phenyl)thiourea is unique due to the presence of both the methoxy and morpholinopropoxy groups
Properties
Molecular Formula |
C21H27N3O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(3-morpholin-4-ylpropoxy)phenyl]thiourea |
InChI |
InChI=1S/C21H27N3O3S/c1-25-19-7-3-17(4-8-19)22-21(28)23-18-5-9-20(10-6-18)27-14-2-11-24-12-15-26-16-13-24/h3-10H,2,11-16H2,1H3,(H2,22,23,28) |
InChI Key |
VZYLQYROAUDTFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















